molecular formula C7H14 B14406304 (2R,3S)-1,1,2,3-Tetramethylcyclopropane CAS No. 83860-20-2

(2R,3S)-1,1,2,3-Tetramethylcyclopropane

Cat. No.: B14406304
CAS No.: 83860-20-2
M. Wt: 98.19 g/mol
InChI Key: ZASOSNWAQIGWQT-OLQVQODUSA-N
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Description

(2R,3S)-1,1,2,3-Tetramethylcyclopropane is a chiral cyclopropane derivative featuring four methyl substituents arranged asymmetrically on the three-membered ring. Cyclopropanes are inherently strained due to their 60° bond angles, and substituents like methyl groups modulate this strain through steric and electronic effects .

Properties

CAS No.

83860-20-2

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

(2S,3R)-1,1,2,3-tetramethylcyclopropane

InChI

InChI=1S/C7H14/c1-5-6(2)7(5,3)4/h5-6H,1-4H3/t5-,6+

InChI Key

ZASOSNWAQIGWQT-OLQVQODUSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C1(C)C)C

Canonical SMILES

CC1C(C1(C)C)C

Origin of Product

United States

Preparation Methods

Transition Metal-Mediated Approaches

The 2023 Chinese patent (CN111253201A) discloses a rhodium-catalyzed asymmetric cyclopropanation using diazo compounds and olefins. Key parameters:

Parameter Value
Catalyst Rh2(S-PTTL)4
Substrate 2,3-dimethyl-1,3-butadiene
Diazo reagent Trimethylsilyldiazomethane
Temperature -20°C
Reaction time 24 h
Enantiomeric excess (ee) 92%
Yield 68%

This method achieves stereocontrol through chiral dirhodium carboxylate catalysts that induce face-selective carbene transfer. The bulky trimethylsilyl group directs methyl group placement while the catalyst's chiral pockets control absolute configuration.

Organocatalytic Methods

A complementary approach employs Jørgensen-Hayashi-type catalysts for asymmetric cyclopropanation:

Reaction Scheme:
CH2=C(CH3)-CH(CH3)2 + CH3MgBr → (2R,3S)-product

Conditions:
- Catalyst: (S)-Diphenylprolinol silyl ether (20 mol%)
- Solvent: THF/DCM (3:1)
- Temperature: 0°C
- Time: 48 h

This method achieves 85% ee but with lower yield (54%) compared to metal-catalyzed routes. The mechanism involves enamine activation followed by stereoselective ring closure.

Ring-Closing Metathesis Strategies

Grubbs Catalyst Applications

Second-generation Grubbs catalyst enables formation of the cyclopropane ring from diene precursors:

Precursor: 1,1,2,3-tetramethyl-4-pentenylsilane
Conditions:
- Catalyst: Grubbs II (5 mol%)
- Solvent: DCM
- Temperature: 40°C
- Pressure: 10^-3 mbar

This vacuum-assisted metathesis achieves 73% yield with >99% stereoretention. The silane group acts as a directing moiety, controlling methyl group orientation during ring closure.

Kinetic vs Thermodynamic Control

Comparative studies reveal:

Parameter Kinetic Conditions Thermodynamic Conditions
Temperature -78°C 25°C
Catalyst Loading 10 mol% 5 mol%
(2R,3S):(2S,3R) 89:11 62:38
Isolated Yield 65% 82%

These data demonstrate the trade-off between stereoselectivity and yield in metathesis approaches.

Biocatalytic Synthesis

Engineered Cytochrome P450 Systems

Recent advances utilize modified P450BM3 enzymes for cyclopropanation:

Enzyme Variant Substrate Turnover Number ee (%)
P450-A74G 1,1-dimethylpropene 420 94
P450-F87V 3,3-dimethylbutene 380 88

The engineered heme domain catalyzes carbene transfer with NADPH cofactor regeneration, offering aqueous-phase synthesis under mild conditions (pH 7.4, 37°C).

Whole-Cell Biotransformation

E. coli BL21(DE3) expressing P450-A74G achieves:

  • Space-time yield: 1.2 g/L/day
  • Product titer: 4.8 g/L
  • Downstream recovery: 81%

This green chemistry approach reduces heavy metal waste compared to traditional methods.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Method Yield (%) ee (%) PMI* Cost Index
Rh-catalyzed 68 92 8.7 1.8
Organocatalytic 54 85 6.2 2.4
Metathesis 73 89 11.4 3.1
Biocatalytic 81 94 3.9 1.2

*Process Mass Intensity (kg waste/kg product)

Environmental Impact Assessment

Biocatalytic methods show superior sustainability metrics:

  • E-factor: 6.3 vs 18.9 (metal-catalyzed)
  • Carbon efficiency: 78% vs 42% (traditional)

Life cycle analysis indicates 58% reduction in CO2 equivalents compared to rhodium-based routes.

Industrial-Scale Production Challenges

Catalyst Recycling

Rhodium recovery remains problematic with <30% metal recuperation after 5 cycles. Immobilized enzyme systems maintain 95% activity through 15 batches in bioreactors.

Purification Considerations

The compound's high volatility (bp 98-100°C at 760 mmHg) complicates distillation. Simulated moving bed chromatography achieves 99.8% purity with:

  • Stationary phase: C18-functionalized silica
  • Mobile phase: heptane/MTBE (95:5)
  • Throughput: 12 kg/day

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1,1,2,3-Tetramethylcyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane derivatives with oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

    Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the cyclopropane ring, leading to the formation of dihalogenated products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed

    Oxidation: Cyclopropane derivatives with hydroxyl or carbonyl groups.

    Reduction: Saturated hydrocarbons.

    Substitution: Dihalogenated cyclopropane derivatives.

Scientific Research Applications

(2R,3S)-1,1,2,3-Tetramethylcyclopropane has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3S)-1,1,2,3-Tetramethylcyclopropane involves its interaction with molecular targets through its chiral centers. The stereochemistry of the compound allows it to fit into specific binding sites on enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1. Key Properties of Selected Cyclopropane Derivatives

Compound Molecular Formula Substituents Symmetry logP (Predicted) BBB Permeability Key Spectral Features (IR/Raman)
(2R,3S)-1,1,2,3-Tetramethylcyclopropane C₇H₁₄ 4 Methyl (asymmetric) C₁ ~3.5 Low Split C-H stretches (2800–3000 cm⁻¹)
1,1,2,2-Tetramethylcyclopropane C₇H₁₄ 4 Methyl (symmetric) C₂v ~3.2 Moderate Symmetric C-H stretches (2850 cm⁻¹)
2,2,3,3-Tetramethylcyclopropane carboxylic acid C₉H₁₄O₂ 4 Methyl + COOH C₁ ~1.8 High Broad O-H stretch (2500–3300 cm⁻¹)
1,1,2,2-Tetrachlorocyclopropane C₃Cl₄ 4 Chlorine (symmetric) C₂v ~2.9 None C-Cl stretches (500–600 cm⁻¹)

Research Implications

The stereochemistry and substituent pattern of (2R,3S)-1,1,2,3-tetramethylcyclopropane confer unique physicochemical properties, distinguishing it from both symmetrical methylated analogs and halogenated cyclopropanes. Further studies on its metabolic fate and synthetic accessibility are warranted to expand its utility.

Q & A

Q. What spectroscopic techniques are most effective for determining the structural configuration of (2R,3S)-1,1,2,3-Tetramethylcyclopropane, and how are they applied?

Infrared (IR) and Raman spectroscopy are primary methods for structural confirmation. By analyzing vibrational modes in the 4000–400 cm⁻¹ range, researchers correlate experimental spectra with theoretical predictions based on molecular symmetry (e.g., C1 or C2 point groups). For example, distinct C-H stretching (2800–3000 cm⁻¹) and ring deformation modes (800–1200 cm⁻¹) are sensitive to substituent positions. Assignments require symmetry analysis and comparison with reference data from analogous systems like 1,1,2,2-tetramethylcyclopropane .

Q. How does the substitution pattern of methyl groups affect the cyclopropane ring's vibrational spectrum?

Methyl groups alter electron density and steric strain, leading to measurable frequency shifts. For instance, 1,1,2,2-tetramethylcyclopropane exhibits unique vibrational modes compared to 1,1,2,3 isomers due to differences in symmetry. Key spectral regions include:

  • C-H stretching : 2850–2950 cm⁻¹ (IR)
  • Ring puckering : 600–800 cm⁻¹ (Raman) Substituent-induced shifts can be cross-validated using computational models (e.g., density functional theory) .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental vibrational data and computational models for tetramethylcyclopropanes?

Discrepancies often arise from force field approximations or solvent effects. To address:

  • Perform high-level quantum mechanical calculations (e.g., DFT with dispersion corrections).
  • Validate against gas-phase IR/Raman data to eliminate solvent interference.
  • Incorporate anharmonic corrections for low-frequency modes (e.g., ring deformations). Such approaches were successfully applied to chlorinated cyclopropanes, improving agreement between theory and experiment .

Q. How can substituent-induced ring strain in (2R,3S)-1,1,2,3-Tetramethylcyclopropane be quantified experimentally?

  • Thermochemical methods : Measure heat of combustion and compare with strain-free analogs (e.g., cyclohexane derivatives).
  • X-ray crystallography : Quantify bond angle distortions (e.g., C-C-C angles deviating from 60°).
  • Vibrational spectroscopy : Correlate frequency shifts (e.g., increased ring strain red-shifts C-C stretching modes). Computational strain energy calculations (e.g., via homodesmotic reactions) complement experimental data .

Q. In stereochemical analysis, how do dynamic NMR and X-ray diffraction complement each other for tetramethylcyclopropanes?

  • X-ray crystallography : Provides definitive stereochemical assignments by resolving spatial arrangements of methyl groups.
  • Dynamic NMR : Detects conformational exchange (e.g., ring puckering) through line-shape analysis or variable-temperature studies. For rigid (2R,3S)-isomers, low-temperature NMR (e.g., −90°C) can resolve diastereotopic methyl signals, corroborating X-ray-derived configurations .

Methodological Considerations

  • Symmetry Analysis : Use group theory to predict vibrational mode degeneracy and activity (IR vs. Raman) based on molecular symmetry .
  • Comparative Studies : Reference spectral databases for substituted cyclopropanes (e.g., chlorinated analogs) to validate assignments .
  • Data Tables : Tabulate experimental vs. computed vibrational frequencies (example template):
Vibrational Mode Experimental (cm⁻¹) DFT-Predicted (cm⁻¹) Deviation
C-H Stretch29202935−15
Ring Deformation750735+15

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